molecular formula C17H17ClN4O3 B11294169 Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11294169
M. Wt: 360.8 g/mol
InChI Key: SYHJQWPSYOZCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a chlorophenyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-chlorobenzaldehyde, with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Methoxymethylation: The methoxymethyl group is added using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-microbial drugs.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups are key functional groups that interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O3/c1-3-25-17(23)12-8-20-16-14(10-5-4-6-11(18)7-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3

InChI Key

SYHJQWPSYOZCCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC(=CC=C3)Cl)N=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.